Laudexium metilsulfate

概要

説明

ラウデキシウムメチル硫酸塩は、神経筋遮断薬または骨格筋弛緩薬です。 これは、非脱分極性神経筋遮断薬のカテゴリーに属し、気管内挿管を容易にし、手術中または機械的換気中の骨格筋弛緩を提供するために、手術麻酔の補助薬として使用されていました 。 1950年代初頭に臨床的に導入されましたが、現在では臨床診療では使用されていません .

準備方法

化学反応の分析

ラウデキシウムメチル硫酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、ラウデキシウムメチル硫酸塩を還元型に変換することができます。

置換: 置換反応は、ハロゲンやアルキル基などの試薬を使用して、官能基を別の官能基に置き換えます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなアルキル化剤が含まれます 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ラウデキシウムメチル硫酸塩は、次のようなさまざまな科学研究に用いられています。

化学: 神経筋遮断薬とその他の化学物質との相互作用を研究するためのモデル化合物として役立ちます。

生物学: 研究者はラウデキシウムメチル硫酸塩を使用して、筋肉弛緩と神経筋伝達の効果を研究します。

医学: 臨床では使用されなくなりましたが、神経筋遮断薬の開発における歴史的な意義を持っています。

科学的研究の応用

Laudexium metilsulfate, a compound previously utilized as a neuromuscular blocking agent, has a complex history and various applications in scientific research. Although it is no longer in clinical use due to safety concerns, its properties have led to investigations in multiple fields. This article outlines the applications of this compound, focusing on its pharmacological characteristics, potential uses in research, and documented case studies.

Scientific Research Applications

Despite its discontinuation in clinical settings, this compound has been the subject of various research studies focusing on its molecular structure and potential applications.

Pharmacological Studies

Research has explored the mechanisms of action and pharmacodynamics of neuromuscular blockers like this compound. Studies indicate that compounds with similar structures can be antagonized by anticholinesterases, which are essential in reversing neuromuscular blockade during surgeries .

Mucosal Adhesion Studies

In patent literature, this compound has been investigated for its mucoadhesive properties. Formulations containing this compound were designed to adhere to mucosal membranes for extended periods (up to 24 hours), which could have implications for drug delivery systems targeting mucosal tissues .

Antimicrobial Research

Recent studies have indicated that compounds structurally related to this compound may exhibit antimicrobial properties. For instance, derivatives have been tested against various pathogens, showing potential as new antimicrobial agents .

Tropical Disease Research

Although not directly studied for tropical diseases, the pharmacological class of neuromuscular blockers has implications in the treatment protocols for diseases requiring muscle relaxation during surgical interventions or mechanical ventilation in endemic regions .

Case Study 1: Mucosal Drug Delivery Systems

A study published in a patent document highlighted the formulation of drugs with mucoadhesive properties using this compound as a component. The results showed that formulations could maintain adhesion to mucosal surfaces significantly longer than conventional formulations, suggesting improved efficacy in drug delivery .

Case Study 2: Neuromuscular Blocking Efficacy

Historical data from clinical trials indicated that while this compound had a slower onset and longer duration compared to alternatives like d-tubocurarine, it was effective in providing muscle relaxation during surgical procedures. However, the risk of prolonged neuromuscular blockade led to its eventual discontinuation from clinical practice .

作用機序

ラウデキシウムメチル硫酸塩は、神経インパルスを筋肉への伝達を遮断することによって効果を発揮します。 それは、神経筋接合部のニコチン性アセチルコリン受容体に結合し、アセチルコリンが受容体に結合して活性化することを防ぎます 。 この阻害は、筋肉の弛緩と麻痺をもたらし、これは手術中に役立ちます 。 ラウデキシウムメチル硫酸塩の薬理作用は、抗コリンエステラーゼによって拮抗することができます .

類似の化合物との比較

ラウデキシウムメチル硫酸塩は、次のような他の非脱分極性神経筋遮断薬に似ています。

ツボクラリン: ラウデキシウムメチル硫酸塩は、ツボクラリンと比較して、約半分程度の効力と、より遅い作用開始時間を持っています.

パンクロニウム: 両方の化合物は手術中の筋肉弛緩に使用されますが、パンクロニウムは異なる化学構造と薬物動態プロファイルを持っています。

ベクロニウム: 機能は似ていますが、ベクロニウムは、ラウデキシウムメチル硫酸塩と比較して、作用時間が短く、副作用が少ないです.

類似化合物との比較

Laudexium methylsulfate is similar to other non-depolarizing neuromuscular-blocking drugs, such as:

Tubocurarine: Laudexium methylsulfate has about half the potency and a slower onset of action compared to tubocurarine.

Pancuronium: Both compounds are used for muscle relaxation during surgery, but pancuronium has a different chemical structure and pharmacokinetic profile.

Vecuronium: Similar in function, vecuronium has a shorter duration of action and fewer side effects compared to laudexium methylsulfate.

Laudexium methylsulfate’s uniqueness lies in its specific chemical structure and its historical significance in the development of neuromuscular blocking agents .

生物活性

Laudexium metilsulfate, a neuromuscular blocking agent, has a significant history in pharmacology, primarily utilized in surgical settings for muscle relaxation and facilitating intubation. Although it is no longer widely used due to safety concerns, understanding its biological activity remains relevant for historical context and potential future applications.

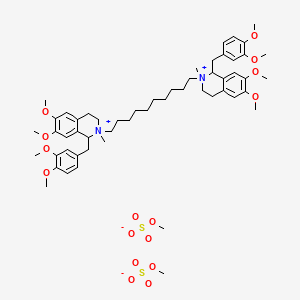

- Molecular Formula : C54H80N2O16S2

- Molecular Weight : 1077.3 g/mol

- CAS Number : 3253-60-9

- IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;methyl sulfate

This compound functions as a non-depolarizing neuromuscular blocker , which means it inhibits the transmission of nerve impulses to muscles by blocking acetylcholine receptors at the neuromuscular junction. This competitive inhibition prevents muscle contraction, leading to relaxation. The mechanism is reversible with anticholinesterases, which can restore neuromuscular function by increasing acetylcholine availability at the receptor sites .

Pharmacological Profile

| Property | Description |

|---|---|

| Onset of Action | Slower compared to other neuromuscular blockers |

| Duration of Action | Longer than d-tubocurarine |

| Potency | Approximately half that of d-tubocurarine |

| Clinical Use | Adjunct in surgical anesthesia |

| Side Effects | Risk of post-operative re-curarization |

Historical Context and Safety Concerns

Introduced in the early 1950s, this compound was once a staple in anesthetic protocols. However, its clinical use declined due to reports of significant post-operative complications, particularly re-curarization—where the effects of the drug persist longer than intended, leading to respiratory complications post-surgery .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various compounds including this compound. For instance, in a screening of 400 compounds on OUMS27 cells, several showed strong cytotoxic effects at concentrations around 10 μg/mL. While specific data on this compound's cytotoxicity is limited, its mechanism suggests potential impacts on cellular viability when misused or in overdose scenarios .

Mucoadhesive Properties

Research has indicated that formulations containing this compound can exhibit mucoadhesive properties when combined with certain delivery vehicles like micelles or liposomes. This characteristic allows for sustained release and absorption through mucosal membranes, potentially enhancing the efficacy of drug delivery systems .

特性

CAS番号 |

3253-60-9 |

|---|---|

分子式 |

C54H80N2O16S2 |

分子量 |

1077.3 g/mol |

IUPAC名 |

1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;methyl sulfate |

InChI |

InChI=1S/C52H74N2O8.2CH4O4S/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6;2*1-5-6(2,3)4/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |

InChIキー |

LADQAYSLFLCKOD-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

正規SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Laudexium methylsulfate; Laudexium; Laudolissin methosulphate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。